3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine
Brand Name: Vulcanchem
CAS No.: 86870-11-3
VCID: VC17069046
InChI: InChI=1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine

CAS No.: 86870-11-3

Cat. No.: VC17069046

Molecular Formula: C12H11N5

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine - 86870-11-3

Specification

CAS No. 86870-11-3
Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
IUPAC Name 3-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Standard InChI InChI=1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3
Standard InChI Key OCLAHXLLZKCETP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine (CAS 86870-11-3) is defined by the fusion of triazole and triazine rings, substituted with methyl and p-tolyl groups. Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₂H₁₁N₅
Molecular Weight225.25 g/mol
IUPAC Name3-methyl-7-(4-methylphenyl)- triazolo[4,3-b][1, triazine
Canonical SMILESCC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C
InChI KeyOCLAHXLLZKCETP-UHFFFAOYSA-N

The planar triazolo-triazine core facilitates π-π stacking interactions, while the 4-methylphenyl group enhances hydrophobicity, influencing solubility and binding to aromatic biological targets.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct electronic transitions. Density Functional Theory (DFT) simulations of analogous triazolo-triazines suggest absorption bands in the 250–300 nm range, attributed to π→π* transitions within the conjugated system.

Synthesis and Structural Modification

Derivative Synthesis

Structural analogs, such as 7-(2-chlorophenyl)-3-methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine (CAS 71347-53-0), demonstrate the versatility of this scaffold. Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring alters electronic properties, enhancing binding to therapeutic targets like kinase enzymes .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Agrochemicals: Modified triazolo-triazines act as fungicides, targeting cytochrome P450 enzymes in plant pathogens .

  • Coordination Complexes: Transition metal complexes (e.g., with Cu²⁺) exhibit catalytic activity in oxidation reactions, relevant to green chemistry.

Material Science

Its rigid aromatic structure makes it a candidate for organic semiconductors. Theoretical hole mobility (µₕ) reaches 0.45 cm²/V·s, comparable to rubrene derivatives used in OLEDs.

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